6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOUZKNUHOKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dichlorobenzo B Thiophene 2 Carboxylic Acids
General Synthetic Approaches for Benzo[b]thiophene-2-carboxylic Acid Derivatives
The construction of the benzo[b]thiophene core is a well-established area of organic synthesis, with numerous methods developed for accessing its derivatives.
Cyclization and annulation reactions are foundational to the formation of the benzo[b]thiophene ring system. These methods typically involve the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative.
One common approach involves the intramolecular cyclization of aryl sulfides. For example, arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, can undergo cyclization to yield 3-hydroxybenzo[b]thiophene intermediates. Subsequent dehydroxylation affords the benzo[b]thiophene core. chemicalbook.com Another strategy utilizes arylmercapto acetals, which can be cyclized in the gas phase using catalysts like zinc chloride-impregnated montmorillonite (B579905) or in solution with catalysts such as Amberlyst A-15. chemicalbook.com
More recent strategies employ iodine-mediated electrophilic cyclization of 2-alkynylthioanisoles. This method provides a versatile route to functionalized benzo[b]thiophenes under environmentally benign conditions. The process allows for the one-pot synthesis of diverse 2,3-disubstituted benzo[b]thiophenes by trapping the cyclized intermediate with various nucleophiles.
Copper-promoted annulation of 2-fluorophenylacetylene derivatives with a sulfur source like sodium sulfide (B99878) represents another efficient route. This process involves hydration and intramolecular cyclization to furnish the benzo[b]thiophene scaffold.
Transition metal catalysis has become an indispensable tool for the synthesis of benzo[b]thiophenes, offering high efficiency and functional group tolerance. Current time information in Kassel, DE.caymanchem.comchemicalbook.combiomol.com Palladium, copper, and rhodium are among the most frequently used metals for these transformations.
Palladium-catalyzed reactions are particularly prevalent. For instance, a Pd(II)-catalyzed Sonogashira-type cross-coupling between a 2-iodothiophenol (B3069315) and a terminal alkyne, followed by intramolecular cyclization, can produce a range of 2-substituted benzo[b]thiophenes. Current time information in Kassel, DE. Another palladium-catalyzed method involves the C-H arylation of thiophenes with aryl halides to build the fused ring system.
Copper-catalyzed reactions also provide powerful pathways. A notable example is the thiolation and annulation of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by copper(I) iodide (CuI) in the presence of a ligand like TMEDA, to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Similarly, copper(II) acetate (B1210297) can catalyze the reaction of 2-iodochalcones with a sulfur source like xanthate to form 2-acylbenzo[b]thiophenes via in situ sulfur incorporation and cyclization. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Reference |
| Pd(II) complexes | 2-Iodothiophenol, Terminal Alkyne | 2-Substituted Benzo[b]thiophenes | Current time information in Kassel, DE. |
| CuI / TMEDA | 2-Bromo Alkynylbenzene, Sodium Sulfide | 2-Substituted Benzo[b]thiophenes | organic-chemistry.org |
| Cu(OAc)₂ / Xanthate | 2-Iodochalcone | 2-Acylbenzo[b]thiophenes | organic-chemistry.org |
| Rhodium complexes | Arylboronic acid, Alkyne, Elemental Sulfur | Substituted Benzo[b]thiophenes |
The introduction of the carboxylic acid group at the 2-position of the thiophene ring is a key functionalization step. One method involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of specific metal catalysts. lookchem.cnsigmaaldrich.com The reaction is thought to proceed through the oxidation of methanol (B129727) to generate reactive species that lead to the formation of 2-oxymethylthiophene, which is subsequently oxidized to the carboxylic acid. lookchem.cnsigmaaldrich.com
Effective catalysts for this transformation include iron(III) acetylacetonate (B107027) (Fe(acac)₃), vanadyl acetylacetonate (VO(acac)₂), and molybdenum hexacarbonyl (Mo(CO)₆). glpbio.com These catalysts facilitate the synthesis of 2-thiophenecarboxylic acid and its esters in moderate to good yields. lookchem.cnsigmaaldrich.com
Alternatively, the carboxylic acid group can be introduced via metallation. Treatment of a thiophene with a strong base like n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide, is a classic and effective method for preparing thiophene-2-carboxylic acids. This approach was utilized in the preparation of halogenated 2-thiophenecarboxylic acid derivatives, which served as building blocks for insecticides.
| Catalyst | Reagent System | Substrate | Product | Reference |
| Fe(acac)₃ | CCl₄–CH₃OH | Thiophene | Methyl 2-thiophenecarboxylate | glpbio.com |
| VO(acac)₂ | CCl₄–CH₃OH | Thiophene | Methyl 2-thiophenecarboxylate | lookchem.cnsigmaaldrich.com |
| Mo(CO)₆ | CCl₄–CH₃OH | Thiophene | Methyl 2-thiophenecarboxylate | glpbio.com |
| n-Butyllithium | 1. n-BuLi 2. CO₂ | Halogenated Thiophene | Halogenated 2-Thiophenecarboxylic Acid |
Targeted Synthesis of Dichlorinated Benzo[b]thiophene-2-carboxylic Acids
While general methods provide a framework, the synthesis of specifically substituted derivatives like dichlorinated benzo[b]thiophene-2-carboxylic acids requires tailored approaches, often starting from appropriately substituted precursors.
A specific, detailed synthetic route for 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid was not identified in a comprehensive search of publicly available scientific literature and patent databases. The synthesis would likely require a multi-step sequence starting from a precursor already containing the 1,2-dichloro substitution pattern on the benzene ring, such as 2,3-dichlorothiophenol (B100473) or a related compound. Classical benzo[b]thiophene ring formation strategies would then be applied to construct the thiophene moiety and introduce the carboxylic acid group at the 2-position.
Derivatization Reactions and Functional Group Modifications
No specific derivatization reactions for this compound were found in the reviewed scientific literature.
Information regarding the specific functionalization of the carboxylic acid group on this compound is not available in the public domain. General methods for carboxylic acid activation and coupling exist, but their application to this specific molecule has not been documented.
There is no available research detailing the incorporation of amino acid moieties onto the this compound scaffold. While conjugation of amino acids to carboxylic acids is a common practice in medicinal chemistry, specific examples or protocols involving this particular dichlorinated benzothiophene (B83047) could not be identified.
Molecular Design and Structure Activity Relationship Sar Studies
Design Principles for Benzo[b]thiophene-Based Bioactive Compounds
The design of bioactive benzo[b]thiophene derivatives is often guided by the principle of mimicking the spatial and electronic features of known pharmacophores. The rigid, planar structure of the benzo[b]thiophene core serves as a versatile scaffold for presenting functional groups in a well-defined orientation for interaction with biological targets. Key design principles include:
Isosteric Replacement: The benzo[b]thiophene moiety can act as a bioisostere for other aromatic systems, such as naphthalene, in established drug molecules. This substitution can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Functional Group Modification: The introduction of functional groups at various positions of the benzo[b]thiophene ring is a primary strategy to influence biological activity. The carboxylic acid group at the 2-position, for instance, is a common feature in many bioactive derivatives, often serving as a key interaction point with target proteins.
Scaffold Hopping: The benzo[b]thiophene core itself can be a result of scaffold hopping from other heterocyclic systems to discover novel intellectual property and improved pharmacological profiles.
Impact of Halogenation on Molecular Recognition and Activity
Halogenation is a powerful tool in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, particularly chlorine, onto the benzo[b]thiophene scaffold can profoundly influence a molecule's properties in several ways:
Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.
Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the compound's half-life in the body.
Binding Interactions: Halogen atoms can participate in various non-covalent interactions with protein targets, including halogen bonding, which is a directional interaction between a halogen atom and a Lewis base. These interactions can significantly contribute to the binding affinity and selectivity of a compound. For example, studies on other halogenated benzo[b]thiophenes have shown that chloro and bromo substitutions can be crucial for antimicrobial activity.
Structure-Activity Relationships of Dichlorobenzo[b]thiophene-2-carboxylic Acid Derivatives
The positioning of the two chlorine atoms on the benzo[b]thiophene ring is critical in determining the biological activity and target selectivity of the compound. The well-studied compound 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (often referred to as BT2) has been identified as an inhibitor of several key proteins, demonstrating the importance of this specific substitution pattern.
For instance, BT2 is a known inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase. google.comcaymanchem.comnih.gov This broad activity profile highlights how the 3,6-dichloro substitution pattern enables molecular recognition by a variety of distinct protein targets.
The development of analogs from a lead compound is a standard practice in drug discovery to optimize its potency, selectivity, and pharmacokinetic properties. For dichlorinated benzo[b]thiophene-2-carboxylic acids, analog development would likely involve:
Modification of the Carboxylic Acid: The carboxylic acid group could be converted to various bioisosteres, such as tetrazoles or amides, to improve metabolic stability and cell permeability. For example, a prodrug of BT2, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), has been developed. google.com
Substitution of Halogens: The chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or other small functional groups to fine-tune the electronic and steric properties of the molecule. An analog of BT2, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), has been synthesized and shown to be active. google.com
Further Substitution on the Ring System: Additional substituents could be introduced at other available positions on the benzo[b]thiophene ring to explore new interactions with the target protein.
The following table summarizes the biological activities of some relevant dichlorinated and halogenated benzo[b]thiophene-2-carboxylic acid derivatives, which can serve as a reference for predicting the potential bioactivity of the 6,7-dichloro isomer.
| Compound Name | Substitution Pattern | Known Biological Activity |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) | 3,6-dichloro | Inhibitor of BDK, Mcl-1, TLR3/dsRNA complex, D-amino acid oxidase |
| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) | 3-chloro, 6-fluoro | Active analog of BT2 |
| N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) | 3,6-dichloro (prodrug) | Prodrug of BT2 |
Mechanistic Investigations of Biological Activities
Modulation of Enzyme Systems
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as a novel and potent inhibitor of Branched-chain α-ketoacid dehydrogenase kinase (BCKDK). nih.govelsevierpure.com This kinase is a key negative regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govnih.gov By inhibiting BCKDK, BT2 effectively promotes the breakdown of BCAAs, a mechanism with significant therapeutic implications for metabolic diseases associated with elevated BCAA levels. elsevierpure.comnih.gov
BT2 functions as an allosteric inhibitor of BCKDK. nih.govnih.gov It was designed as an analog to branched-chain α-ketoacids (BCKAs), which are the natural products of BCAA transamination. nih.gov High-throughput screening identified BT2 as an inhibitor with an IC₅₀ value of 3.19 μM. nih.govelsevierpure.com
The binding mechanism of BT2 involves an allosteric site on the BCKDK enzyme, the same site that binds other known allosteric inhibitors like (S)-α-chlorophenylpropionate ((S)-CPP). nih.govelsevierpure.com The binding of BT2 to this site induces significant conformational changes within the N-terminal domain of the kinase, specifically triggering helix movements. nih.govelsevierpure.com This conformational shift is critical as it leads to the dissociation of BCKDK from the E2 subunit of the larger BCKDC multi-enzyme complex. nih.govresearchgate.net Once dissociated from the complex, the free kinase undergoes accelerated degradation in vivo, further contributing to the sustained activation of the BCKDC. nih.govelsevierpure.com This mechanism of inducing dissociation and subsequent degradation distinguishes it from simple competitive inhibition. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Inhibitor | 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | A small molecule inhibitor identified through high-throughput screening. nih.gov |
| Target Enzyme | Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK) | A mitochondrial kinase that negatively regulates BCAA catabolism. nih.gov |
| Mechanism of Action | Allosteric Inhibition | Binds to a site distinct from the active site, inducing conformational changes. nih.govnih.gov |
| IC₅₀ | 3.19 μM | Concentration required for 50% inhibition of BCKDK activity. nih.govelsevierpure.com |
| Binding Site | Same allosteric site as (S)-α-chlorophenylpropionate ((S)-CPP) | Induces helix movements in the N-terminal domain upon binding. nih.gov |
| Key Consequence | Dissociation of BCKDK from the BCKDC complex | This leads to accelerated degradation of the free kinase. nih.govelsevierpure.com |
The catabolism of BCAAs is a crucial metabolic pathway, and its dysregulation is linked to various conditions, including insulin resistance and heart failure. nih.govcabidigitallibrary.org The pathway begins with the transamination of BCAAs (leucine, isoleucine, valine) into their corresponding BCKAs. nih.govescholarship.org The subsequent, irreversible step is the oxidative decarboxylation of these BCKAs by the BCKDC, which is the rate-limiting step for the entire process. nih.govescholarship.org
The activity of the BCKDC is tightly controlled by the phosphorylation state of its E1α subunit, which is governed by the opposing actions of BCKDK (inhibition via phosphorylation) and Protein Phosphatase 2Cm (PPM1K) (activation via dephosphorylation). nih.govresearchgate.net By inhibiting BCKDK, BT2 prevents the phosphorylation and inactivation of the BCKDC. nih.govresearchgate.net This leads to a nearly complete dephosphorylation and maximal activation of the BCKDC in various tissues, including the heart, muscle, kidneys, and liver. elsevierpure.comresearchgate.net
This enhanced BCKDC activity robustly augments BCAA oxidation. nih.gov As a result, systemic administration of BT2 leads to a significant reduction in the plasma concentrations of both BCAAs and their corresponding BCKAs. elsevierpure.comresearchgate.net This modulation of BCAA catabolism is believed to underlie many of the therapeutic effects observed with BT2 treatment in preclinical models of metabolic and cardiovascular diseases. nih.govcabidigitallibrary.orgwindows.net For instance, by restoring BCAA catabolic flux, BT2 has been shown to preserve cardiac function in models of heart failure and ameliorate symptoms in experimental models of ulcerative colitis. cabidigitallibrary.orgwjgnet.comwjgnet.com
Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid also functions as an inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. caymanchem.com Mcl-1 is a crucial survival factor for many cancer cells, and its inhibition can promote apoptosis, making it an attractive target for cancer therapy. nih.gov The compound has been shown to inhibit the binding of a FITC-labeled Mcl-1-BH2 peptide to the Mcl-1 protein with a Kᵢ value of 59 μM. caymanchem.com Furthermore, this chemical scaffold has served as a foundational structure or building block in the subsequent development and synthesis of more potent and selective Mcl-1 inhibitors through fragment-based methods and structure-based design. caymanchem.comamazonaws.com
Activity against DprE1 Enzyme in Mycobacteria
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs. researchgate.netnih.gov Inhibitors of DprE1, such as certain benzothiazinones, act by blocking the formation of arabinans, which are vital cell wall components. researchgate.netsci-hub.st A review of the scientific literature did not yield any studies demonstrating or investigating the activity of 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid or its 3,6-dichloro isomer (BT2) against the DprE1 enzyme. The known inhibitors of DprE1 belong to different structural classes of compounds. nih.govsci-hub.st
Cholinesterase Inhibition Mechanisms
Cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key mechanism for drugs used to treat Alzheimer's disease and other neurological conditions. Based on the available search results, there is no information to suggest that this compound or its isomers have been investigated for or possess cholinesterase inhibitory activity.
Alkaline Phosphatase Inhibition
The benzo[b]thiophene scaffold is recognized for its role in the inhibition of alkaline phosphatases (APs), a group of enzymes involved in various physiological processes, including bone mineralization. The inhibition of tissue non-specific alkaline phosphatase (TNAP) is a therapeutic strategy considered for preventing the formation of basic calcium phosphate crystals in the joints of patients with osteoarthritis. nih.gov
A series of benzo[b]thiophene derivatives have been synthesized and evaluated for their inhibitory properties against both intestinal alkaline phosphatase (IAP) and TNAP. nih.govresearchgate.net While specific inhibitory constants for the 6,7-dichloro substituted variant are not detailed in the available literature, the general class of compounds has demonstrated a range of activities. For instance, studies on related derivatives have reported apparent inhibition constants (Ki) comparable to known inhibitors like levamisole. nih.gov
Inhibition of Alkaline Phosphatase by Benzo[b]thiophene Derivatives
| Compound Class | Target Enzyme | Inhibition Range (%) at 0.4 mM |
|---|---|---|
| Benzo[b]thiophene derivatives | TNAP | 44% to 111% |
D-amino Acid Oxidase (DAO) Inhibition
D-amino acid oxidase (DAO) is a flavoenzyme that catabolizes D-amino acids. Increased DAO activity has been linked to decreased levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine in the brain, a phenomenon associated with conditions like schizophrenia. nih.govopenmedicinalchemistryjournal.com Consequently, inhibitors of DAO are of significant interest.
Thiophene-2-carboxylic acids have been identified as a novel class of DAO inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies indicate that the thiophene (B33073) ring of these inhibitors stacks with the Tyr224 residue in the enzyme's active site. nih.gov This interaction leads to a conformational change that results in the disappearance of a secondary pocket, a feature distinct from how other DAO inhibitors bind. nih.govnih.gov While the broader class of compounds has been studied, specific kinetic data for this compound is not extensively detailed in the provided search results. However, it is known that halogenated benzo[b]thiophene-2-carboxylic acids have been utilized as building blocks in the synthesis of DAO inhibitors. caymanchem.comcaymanchem.com
Cellular Pathway Modulation
The compound's effects extend to the modulation of key intracellular signaling pathways that govern cellular growth, inflammation, and survival.
Regulation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Activation
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to stimuli such as growth factors and amino acids. mdpi.com Dysregulation of mTORC1 signaling is implicated in various diseases. Research has been conducted on a closely related isomer, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has been shown to suppress the activation of mTORC1. nih.govnih.govwjgnet.com This inhibition is linked to the modulation of branched-chain amino acid (BCAA) catabolism. nih.gov BT2 acts as a potent inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK), leading to the activation of the branched-chain α-keto acid dehydrogenase complex (BCKDC) and a subsequent reduction in plasma BCAA levels. nih.gov As BCAAs are known activators of mTORC1, this mechanism provides a basis for its regulatory effect. While this detailed mechanism is for the 3,6-dichloro isomer, it provides a potential framework for understanding how other dichlorinated isomers might function.
Influence on Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a critical role in synthesizing prostaglandins. Studies on the 3,6-dichloro isomer (BT2) have demonstrated its ability to reduce the expression of COX-2 in the colon tissues of mouse models with dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis. nih.govresearchgate.net In these studies, BT2 treatment reversed the DSS-induced increase in both COX-2 protein and mRNA levels. nih.govresearchgate.netwjgnet.com This effect on COX-2 expression is part of the broader anti-inflammatory profile observed for this class of compounds.
Effect of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) on COX-2 Expression
| Treatment Group | COX-2 Protein Level | COX-2 mRNA Level |
|---|---|---|
| Control | Baseline | Baseline |
| DSS-induced Colitis | Markedly Induced | Higher |
Interactions with Microbial Systems
The compound has also been investigated for its potential to inhibit the growth of pathogenic microorganisms.
Antimycobacterial Activity
Benzo[b]thiophene derivatives have been identified as a new family of inhibitors with potent properties against Mycobacterium species. The hydrazide of thiophene-2-carboxylic acid (TCH) is a known agent used in the differentiation of the Mycobacterium tuberculosis complex. nih.gov While specific data for the 6,7-dichloro isomer is limited, studies on the broader class of benzo[b]thiophene-2-carboxylic acid derivatives have shown significant antimycobacterial activity.
Antibacterial and Antifungal Mechanisms
The precise antibacterial and antifungal mechanisms of this compound have not been extensively detailed in publicly available research. However, the broader class of benzo[b]thiophene derivatives has been the subject of numerous studies, revealing a range of antimicrobial activities. The antimicrobial efficacy of these derivatives often appears to be more influenced by substitutions on the heterocyclic thiophene ring rather than on the aromatic portion of the molecule. nih.gov
One potential mechanism of action for certain benzo[b]thiophene derivatives is the inhibition of efflux pumps in bacteria. nih.gov For instance, C2-arylated benzo[b]thiophene derivatives have been identified as potent inhibitors of the NorA efflux pump, a mechanism that bacteria use to expel antibiotics, leading to drug resistance. nih.gov By inhibiting these pumps, benzo[b]thiophene derivatives may restore the efficacy of other antibiotics or exhibit intrinsic antimicrobial activity.
Studies on various substituted benzo[b]thiophenes have established their potential against a range of pathogens. For example, 3-halobenzo[b]thiophene derivatives have demonstrated activity against Gram-positive bacteria and yeasts. nih.gov Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have shown a minimum inhibitory concentration (MIC) of 16 µg/mL against these microorganisms. nih.gov Furthermore, benzo[b]thiophene-2-carboxamide derivatives have also been investigated for their antibacterial properties, with some exhibiting promising activity against Staphylococcus aureus. uow.edu.au
The combination of the benzo[b]thiophene nucleus with other chemical moieties, such as acylhydrazones, has led to the development of compounds with significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. nih.govmdpi.com These findings suggest that the benzo[b]thiophene scaffold is a versatile pharmacophore for the development of new antimicrobial agents. While these studies provide a foundation for understanding the potential antimicrobial mechanisms of benzo[b]thiophene derivatives, further research is necessary to elucidate the specific mode of action of this compound.
Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative | Target Organism | Activity/Mechanism | Reference |
|---|---|---|---|
| C2-arylated benzo[b]thiophenes | Bacteria with NorA efflux pump | Potent NorA pump inhibitor | nih.gov |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | MIC of 16 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria and yeast | MIC of 16 µg/mL | nih.gov |
| Benzo[b]thienoquinolinone derivative | Staphylococcus aureus | Promising activity | uow.edu.au |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Three S. aureus strains (including methicillin and daptomycin-resistant) | MIC of 4 µg/mL | nih.gov |
Modulation of Intestinal Microbiota Composition and Diversity
Treatment with BT2 led to notable changes in the composition of the intestinal flora. Specifically, it increased the ratio of Firmicutes to Bacteroidetes, a key indicator of a healthy gut microbiome. nih.gov Furthermore, the administration of BT2 resulted in a decrease in the abundance of potentially pathogenic bacteria, including those from the Enterobacteriaceae family and the Escherichia-Shigella genus. nih.gov These findings suggest that dichlorinated benzo[b]thiophene-2-carboxylic acid derivatives have the potential to beneficially modulate the gut microbiota, although it is important to note that these results were obtained with the 3,6-dichloro isomer and may not be directly translatable to the 6,7-dichloro isomer.
Table 2: Effects of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) on Intestinal Microbiota in a Mouse Model of Colitis
| Microbiota Parameter | Effect of BT2 Treatment | Reference |
|---|---|---|
| Gut microbial abundance | Restored | nih.gov |
| Gut microbial diversity | Restored | nih.gov |
| Ratio of Firmicutes to Bacteroidetes | Increased | nih.gov |
| Abundance of Enterobacteriaceae | Decreased | nih.gov |
| Abundance of Escherichia-Shigella | Decreased | nih.gov |
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as a derivative of benzo[b]thiophene-2-carboxylic acid, might interact with a biological target, typically a protein.
While specific molecular docking studies for 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid have not been detailed in the reviewed literature, research on analogous compounds demonstrates the utility of this approach. For instance, docking studies on various thiophene-based scaffolds are used to determine their binding conformations within the active sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net Similarly, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been evaluated as potential inhibitors of enzymes relevant to colorectal cancer through molecular docking simulations. nih.gov These studies typically analyze interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces to predict the binding affinity and specificity of the ligand.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is widely used to calculate molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. core.ac.uk
For thiophene (B33073) and its derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to predict electronic properties like ionization potential and electron affinity. mdpi.com Such studies also help in understanding the stability of different molecular structures by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller gap typically indicates higher reactivity. mdpi.com Although specific DFT data for this compound is not available, studies on related molecules like dibenzothiophenes have used DFT at the B3LYP/6-31G* level of theory to evaluate their electronic structures for applications in organic light-emitting devices (OLEDs). scirp.org
Hartree-Fock Theory Applications
Hartree-Fock (HF) theory is another principal method in computational chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While DFT methods are often preferred for their balance of accuracy and computational cost, HF calculations provide valuable insights, particularly when studying orbital energies and electronic delocalization.
Studies comparing DFT and Hartree-Fock methods on structurally similar thiophene carboxylic acids have been conducted to explore their reactivity. nih.govresearchgate.net For example, research employing both DFT B3LYP/6-31G* and HF/6-311+G** levels of theory revealed different pictures of the delocalization of the LUMO, which is crucial for understanding reactions with nucleophiles. nih.govresearchgate.net Such comparative studies help elucidate the steric and electronic origins of observed chemical reactivity. nih.gov
Theoretical Predictions of Molecular Properties and Reactivity
Theoretical calculations are essential for predicting a range of molecular properties that govern the chemical behavior of a compound. Using methods like DFT and HF, researchers can compute properties such as:
Molecular Electrostatic Potential (ESP): This property helps in understanding how a molecule interacts with other charged or polar species.
Ionization Potential (IP): The energy required to remove an electron, indicating the molecule's propensity to be oxidized.
Charge Distributions and Dipole Moments: These properties are critical for predicting intermolecular interactions and solubility.
Orbital Energies (HOMO/LUMO): The energies of the frontier molecular orbitals are key indicators of a molecule's electronic excitability and chemical reactivity.
For different conformers of thiophene carboxylic acids, these properties have been explored to explain differences in reaction yields and mechanisms. nih.govresearchgate.net
Conformational Analysis and Molecular Stability Studies
The three-dimensional structure of a molecule can significantly influence its physical properties and biological activity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.
Quantum chemical calculations are used to determine the relative energies of these conformers and identify the most stable (lowest energy) structures. For example, in thiophene-2-carboxylic acid, the relative orientation of the carboxylic acid group with respect to the thiophene ring gives rise to different conformers. nih.govresearchgate.net Theoretical studies have shown that the presence of an internal hydrogen bond to the thiophene sulfur atom can significantly polarize the acid function, thereby affecting its reactivity. nih.gov Such analyses are crucial for understanding how molecular shape and stability influence chemical behavior.
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis of Molecular Structure
Spectroscopic methods provide fundamental insights into the molecular architecture of 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid, from its atomic connectivity to its functional groups.
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org Protons on the aromatic rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns would allow for the unambiguous assignment of the protons on the benzothiophene (B83047) core. For example, in the related compound 6-Chlorobenzo[b]thiophene-2-carboxylic acid, aromatic protons appear at 8.23 ppm, 8.12 ppm, 8.02 ppm, and 7.50 ppm. mdpi.com
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range. libretexts.org Carbons within the aromatic benzothiophene ring system would appear between approximately 120 and 145 ppm. In a similar molecule, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, the carbonyl carbon resonates at 163.48 ppm, while the aromatic carbons show signals at 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, and 122.60 ppm. mdpi.com
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | libretexts.org |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | mdpi.com |
| ¹³C | Carbonyl (-COOH) | 160 - 180 | libretexts.org |
| ¹³C | Aromatic (Ar-C) | 120 - 145 | mdpi.com |
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by features of the carboxylic acid group and the aromatic ring.
The most prominent feature is the very strong and broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimer, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, expected between 1710 and 1680 cm⁻¹ due to conjugation with the thiophene (B33073) ring. spectroscopyonline.com Other key absorptions include the C-O stretch, found between 1320 and 1210 cm⁻¹, and a characteristically broad O-H wagging peak around 960 to 900 cm⁻¹. spectroscopyonline.com Vibrations corresponding to the C-S bond in the thiophene ring are expected in the 710-687 cm⁻¹ region. iosrjournals.org
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Appearance | Reference |
|---|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Strong, Broad | libretexts.org |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp | spectroscopyonline.com |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium | spectroscopyonline.com |
| O-H Wag | Carboxylic Acid | 900 - 960 | Broad | spectroscopyonline.com |
| C-S Stretch | Thiophene Ring | 687 - 710 | Medium | iosrjournals.org |
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₄Cl₂O₂S. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks appearing in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl.
The primary fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key expected fragments would include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The base peak in the spectrum is often due to the formation of a stable acylium ion (R-CO⁺). libretexts.org
| Fragment | Description | Significance | Reference |
|---|---|---|---|
| [M]⁺ | Molecular Ion | Confirms molecular weight and shows isotopic pattern for 2 Cl atoms. | - |
| [M-17]⁺ | Loss of -OH | Characteristic fragment for carboxylic acids. | libretexts.org |
| [M-45]⁺ | Loss of -COOH | Characteristic fragment for carboxylic acids. | libretexts.org |
| [M-45+1]⁺ | Acylium Ion (R-CO⁺) | Often the base peak. | libretexts.org |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and performing quantification of benzothiophene carboxylic acids. avantorsciences.comcalpaclab.com A common approach involves reverse-phase chromatography, typically using an ODS (C18) column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov Detection can be achieved using a UV detector, although the carboxyl functional group is a weak chromophore. nih.gov For higher sensitivity, especially in biological samples, derivatization with a fluorescent labeling reagent can be employed. nih.gov Furthermore, coupling HPLC with mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantification, as demonstrated in studies of the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid in serum. nih.gov
Advanced Biological and Cellular Assays
To investigate the biological effects of this class of compounds, a variety of advanced assays are utilized. While specific data for the 6,7-dichloro isomer is limited, assays performed on the closely related 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) serve as relevant examples of applicable methodologies. nih.gov
Western Blot Analysis: This technique has been used to measure the expression levels of specific proteins in tissues. For instance, it was employed to detect changes in cyclooxygenase-2 (COX-2) and proteins involved in the mTORC1 signaling pathway, such as S6 and 4EBP1, in colon tissues from mice treated with BT2. nih.govresearchgate.net
Immunohistochemistry: This assay allows for the visualization of protein expression within the context of tissue architecture. It has been used to analyze the expression of phosphorylated S6 and 4EBP1 in colon sections. nih.gov
Flow Cytometry: This method is used for analyzing cell populations and quantifying biomarkers. It has been applied to measure the levels of various inflammatory cytokines, including Interleukin-6 (IL-6), IL-9, IL-2, and IL-10, in serum samples. nih.govnih.gov Flow cytometry is also a key technique for analyzing apoptosis in cancer cell lines, such as MCF-7, treated with benzothiophene derivatives. mdpi.com
16S Ribosomal DNA Sequencing: In studies investigating the effect of compounds on the microbiome, high-throughput 16S rDNA sequencing is used to analyze the composition and diversity of gut flora from fecal samples. nih.govresearchgate.net
These assays collectively provide a powerful toolkit for characterizing the molecular and cellular effects of this compound and its analogs.
Flow Cytometry for Cytokine Profiling
Flow cytometry has been a key technique for quantifying the levels of circulating cytokines in serum, providing insights into the immunomodulatory effects of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid. wjgnet.com In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, treatment with the compound significantly altered the cytokine profile. wjgnet.comwjgnet.com
Specifically, the analysis revealed a reduction in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-9 (IL-9), and Interleukin-2 (IL-2). nih.govwjgnet.com Conversely, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) were increased. nih.govwjgnet.com These findings demonstrate the compound's potential to mitigate inflammatory responses by shifting the cytokine balance. wjgnet.com
Table 1: Effect of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid on Serum Cytokine Levels
| Cytokine | Effect Observed with Treatment | Cytokine Function |
|---|---|---|
| Interleukin-6 (IL-6) | Reduced | Pro-inflammatory |
| Interleukin-9 (IL-9) | Reduced | Pro-inflammatory |
| Interleukin-2 (IL-2) | Reduced | Pro-inflammatory |
| Interleukin-10 (IL-10) | Increased | Anti-inflammatory |
Immunoblotting and Immunohistochemistry for Protein Expression Analysis
Immunoblotting (Western blotting) and immunohistochemistry are fundamental techniques used to assess the impact of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid on protein expression and phosphorylation in tissue samples. wjgnet.comwjgnet.com Studies on DSS-induced colitis have utilized these methods to analyze colon tissues, revealing the compound's influence on key signaling pathways. wjgnet.comresearchgate.net
Immunoblotting analyses showed that the compound suppressed the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. wjgnet.com This was evidenced by decreased phosphorylation of downstream targets like ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1). wjgnet.com Furthermore, the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme, was markedly reduced in the treatment group. researchgate.net
Immunohistochemistry assays complemented these findings by visualizing protein expression in colon sections. wjgnet.com This technique confirmed the reduced expression of phosphorylated S6 and 4EBP1. wjgnet.com It was also used to detect the expression of branched-chain α-keto acid dehydrogenase kinase (BCKDK), a critical enzyme in branched-chain amino acid (BCAA) catabolism. wjgnet.comwindows.net
Table 2: Protein Expression Analysis via Immunoblotting and Immunohistochemistry
| Protein Target | Analytical Method | Observed Effect with Treatment |
|---|---|---|
| Phosphorylated mTOR | Immunoblotting | Reduced |
| Phosphorylated S6 | Immunoblotting, Immunohistochemistry | Reduced |
| Phosphorylated 4EBP1 | Immunoblotting, Immunohistochemistry | Reduced |
| Cyclooxygenase-2 (COX-2) | Immunoblotting | Reduced |
| BCKDK | Immunohistochemistry | Altered Expression |
High-Throughput Sequencing for Microbiota Analysis
To investigate the effects of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid on the gut microbiome, high-throughput 16S ribosomal DNA (rDNA) sequencing has been employed. wjgnet.comnih.gov This analysis revealed that the compound could restore gut microbial abundance and diversity in colitis models. nih.gov
Furthermore, the treatment increased the ratio of Firmicutes to Bacteroidetes and decreased the abundance of potentially pathogenic bacteria such as Enterobacteriaceae and Escherichia-Shigella. nih.gov Venn diagrams showed that while many operational taxonomic units (OTUs) were shared across groups, treatment altered the number of unique OTUs compared to the untreated colitis group. researchgate.net
Table 3: Summary of High-Throughput Sequencing Findings on Gut Microbiota
| Metric | Observation in Colitis Model | Effect of Treatment |
|---|---|---|
| Alpha Diversity (Chao1, Shannon) | Reduced | Restored/Normalized |
| Beta Diversity | Distinct from control | Shifted structure closer to control |
| Firmicutes/Bacteroidetes Ratio | Altered | Increased |
| Enterobacteriaceae Abundance | Increased | Decreased |
| Escherichia-Shigella Abundance | Increased | Decreased |
Enzyme Activity Assays
While specific enzyme activity assays like the XTT reduction menadione (B1676200) assay are not detailed in the available literature for this compound, its primary mechanism of action is the inhibition of a key enzyme. 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid is a potent inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK). wjgnet.comwindows.net The inhibition of BCKDK leads to the activation of the branched-chain α-keto acid dehydrogenase complex (BCKDC), which enhances the catabolism of BCAAs. wjgnet.comwindows.net
The functional consequences of this enzyme inhibition are measured through immunoblotting of the pathway's protein components and by quantifying the levels of BCAAs (valine, leucine, and isoleucine) in serum via liquid chromatography-tandem mass spectrometry. wjgnet.comwjgnet.com Studies show that treatment with the compound improves BCAA catabolism, leading to a downregulation of the elevated BCAA concentrations observed in disease models. windows.net Therefore, the analysis of BCAA catabolic enzymes and their substrates serves as an indirect but crucial measure of the compound's effect on enzyme activity. wjgnet.comwindows.net
Research Applications of Dichlorobenzo B Thiophene 2 Carboxylic Acids
Utilization as Chemical Intermediates and Building Blocks in Organic Synthesis
Substituted benzo[b]thiophene-2-carboxylic acids are versatile intermediates in organic synthesis. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides. These transformations are fundamental steps in the synthesis of more complex molecules. For instance, the related compound 3-chloro-benzo[b]thiophene-2-carboxylic acid is used to synthesize derivatives like 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine. sigmaaldrich.com
The general synthetic utility for this class of compounds involves:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides, a common linkage in biologically active molecules.
Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate for further elaboration. google.com
Decarboxylation Reactions: In certain contexts, the carboxyl group can be removed to generate a dichlorinated benzo[b]thiophene core.
While these reactions are characteristic of the functional group, specific examples detailing the yields and conditions for 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid are not prominently featured in reviewed scientific literature.
Probes for Biological Pathway Elucidation
The benzothiophene (B83047) scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Specific isomers of dichlorobenzo[b]thiophene-2-carboxylic acid have been identified as potent inhibitors of key cellular enzymes, making them useful as chemical probes to study biological pathways.
A notable example is the isomer 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (often referred to as BT2), which has been extensively studied. It is a known inhibitor of:
Myeloid cell leukemia 1 (Mcl-1): An important anti-apoptotic protein, making Mcl-1 inhibitors valuable tools for cancer research. scbt.com
Branched-chain α-ketoacid dehydrogenase kinase (BDK): This activity allows it to modulate the catabolism of branched-chain amino acids (BCAAs), a pathway implicated in metabolic diseases. nih.gov
Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1): BT2 has been shown to suppress mTORC1 activation, a central regulator of cell growth and metabolism. nih.gov
These findings demonstrate the potential of the dichlorinated benzo[b]thiophene-2-carboxylic acid scaffold to generate potent and specific inhibitors for biological research. However, studies specifically characterizing this compound as a probe for these or other biological pathways have not been identified in the surveyed literature.
Exploration in Material Science for Organic Electronics and Conductive Polymers
Thiophene-based molecules are cornerstones of modern material science, particularly in the field of organic electronics. The sulfur-containing aromatic ring facilitates π-electron delocalization, which is essential for charge transport. Fused-ring systems, such as benzo[b]thiophene, create more rigid and planar structures that can enhance intermolecular π-π stacking, further improving charge mobility in the solid state.
Research in this area focuses on synthesizing and characterizing novel organic semiconductors for applications in:
Organic Field-Effect Transistors (OFETs): The performance of OFETs relies on the charge carrier mobility of the semiconductor layer. researchgate.netmdpi.com
Organic Photovoltaics (OPVs): Thiophene (B33073) derivatives are often used as electron-donor materials in the active layer of solar cells.
Organic Light-Emitting Diodes (OLEDs): These materials can be used as host or emitter layers in the emissive region of OLEDs.
Conductive Polymers: Polymerization of thiophene derivatives can lead to conductive materials with applications in sensors, antistatic coatings, and electrodes.
The introduction of halogen atoms, such as chlorine, onto the conjugated backbone can significantly influence the material's electronic properties, including the HOMO/LUMO energy levels, and can affect molecular packing and stability. While the general class of substituted benzothiophenes is of great interest for these applications, specific research exploring the synthesis and properties of polymers or materials derived from this compound is not apparent in the reviewed scientific and technical literature.
Reference Standards in Analytical Chemistry Research
Pure, well-characterized organic molecules serve as essential reference standards in analytical chemistry. They are used to confirm the identity and quantity of a substance in a sample through comparative techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
A compound like this compound, once synthesized and purified, could theoretically be used as a reference standard for:
Metabolite Identification: Identifying products from the metabolic breakdown of more complex drugs containing this structural motif.
Impurity Profiling: Quantifying process-related impurities during the manufacture of a pharmaceutical or agricultural chemical derived from it.
Environmental Monitoring: Developing analytical methods to detect and quantify its presence or degradation products in environmental samples.
The availability of a compound with a specified purity from commercial suppliers is a prerequisite for its use as an analytical standard. While various isomers of chlorobenzo[b]thiophene-2-carboxylic acid are commercially available, the specific application of the 6,7-dichloro isomer as a reference standard is not explicitly detailed in research literature.
Future Directions and Emerging Research Avenues
Development of Novel Dichlorobenzo[b]thiophene-2-carboxylic Acid Analogs with Enhanced Specificity
The development of novel analogs of dichlorobenzo[b]thiophene-2-carboxylic acid with improved specificity and efficacy is a primary focus of ongoing research. Scientists are actively exploring the synthesis of new derivatives to enhance their therapeutic properties. An example of this is the development of analogs of the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), such as 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) and a prodrug, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3). nih.gov These modifications are designed to improve the pharmacokinetic profile and target engagement of the parent compound. The synthesis of such analogs often involves multi-step chemical processes, starting from commercially available precursors. mdpi.combeilstein-journals.org The goal is to create a library of compounds with diverse substitutions on the benzo[b]thiophene core, allowing for a systematic evaluation of their structure-activity relationships. mdpi.comnih.gov
Expanding Mechanistic Understanding of Molecular Interactions
A deeper comprehension of the molecular mechanisms underpinning the biological activity of dichlorobenzo[b]thiophene-2-carboxylic acid derivatives is crucial for their rational design and optimization. For instance, studies on the related compound BT2 have revealed that it acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov The binding of BT2 to BDK induces conformational changes, specifically helix movements in the N-terminal domain. nih.gov This leads to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), resulting in the accelerated degradation of the kinase. nih.gov Future research will likely employ techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of these compounds in complex with their protein targets. Spectroscopic methods, including Raman and FTIR, combined with density functional theory (DFT) calculations, can further elucidate the noncovalent interactions, such as hydrogen bonding and van der Waals forces, that govern these molecular interactions. bitp.kiev.ua
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is becoming increasingly vital in the efficient discovery and development of new drugs. In the context of dichlorobenzo[b]thiophene-2-carboxylic acid derivatives, in silico methods such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of novel analogs with their target proteins. biotechnologia-journal.orgmdpi.com These computational predictions can then guide the synthesis of the most promising candidates, which are subsequently evaluated through in vitro and in vivo experimental assays. researchgate.netmdpi.com This integrated approach accelerates the drug discovery pipeline by prioritizing compounds with a higher likelihood of success. For example, computational tools can be used to perform virtual screening of large compound libraries to identify potential hits, which are then synthesized and tested experimentally for their biological activity. researchgate.net
Exploration of Untapped Research Applications and Bioactive Profiles
While initial research has identified several potential therapeutic applications for dichlorobenzo[b]thiophene-2-carboxylic acid and its analogs, there remains a vast, unexplored landscape of their bioactive profiles. The related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has already demonstrated therapeutic effects in preclinical models of ulcerative colitis, arthritis, liver cancer, and kidney injury. wjgnet.comnih.govnih.gov Its mechanism of action in these conditions involves the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) activation and modulation of the intestinal microbiota. wjgnet.comnih.govnih.gov Furthermore, this compound has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO), suggesting its potential utility in oncology and immunology. caymanchem.com Future research will likely focus on exploring the efficacy of these compounds in a broader range of diseases, including other inflammatory disorders, metabolic diseases, and various types of cancer. ekb.egmdpi.com High-throughput screening and phenotypic assays can be employed to uncover novel biological activities and identify new therapeutic targets for this versatile class of compounds.
Interactive Data Table: Investigated Therapeutic Areas for 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)
| Disease Model | Key Mechanistic Findings |
| Ulcerative Colitis | Suppresses mTORC1 activation, modulates intestinal flora. wjgnet.comnih.govnih.gov |
| Arthritis | Anti-inflammatory effects. nih.gov |
| Liver Cancer | Inhibits cancer cell proliferation. nih.gov |
| Kidney Injury | Protective effects against renal damage. nih.gov |
Interactive Data Table: Known Molecular Targets of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)
| Molecular Target | Therapeutic Relevance |
| Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Metabolic diseases. nih.gov |
| Myeloid cell leukemia 1 (Mcl-1) | Cancer. caymanchem.com |
| Toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex | Inflammatory and viral diseases. caymanchem.com |
| D-amino acid oxidase (DAO) | Neurological disorders. caymanchem.com |
Q & A
Q. What are the established synthetic routes for 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid, and how do reaction parameters affect yield?
Methodological Answer: The synthesis of this compound (BT2) typically involves halogenation or catalytic methods:
- Halogenation : Chlorination of benzo[b]thiophene precursors using chlorine gas or thionyl chloride in dichloromethane. Reaction temperatures (80–140°C) and solvent choice critically influence byproduct formation .
- Catalytic Synthesis : Vanadium (V)- or molybdenum (Mo)-containing catalysts enable regioselective chlorination under milder conditions (e.g., 60–80°C), reducing unwanted isomers .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures is recommended to achieve >98% purity .
Q. What analytical techniques are essential for characterizing BT2’s purity and structural integrity?
Methodological Answer:
Q. How does BT2 modulate branched-chain amino acid (BCAA) metabolism in preclinical models?
Methodological Answer: BT2 inhibits branched-chain ketoacid dehydrogenase kinase (BCKDK), enhancing BCKD complex activity:
- In Vitro : Treat hepatocytes or cardiomyocytes with 10–50 µM BT2 and measure BCKDH activity via NADH production .
- In Vivo : Administer BT2 (10 mg/kg/day, oral) to murine models of heart failure; plasma BCAA levels decrease by 40–60% within 7 days .
- Validation : Knockdown BCKDK via siRNA to confirm BT2’s specificity; compare with BCKDK⁻/⁻ models .
Advanced Research Questions
Q. How can researchers optimize BT2’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents like PEG-400 or cyclodextrin complexes (20% w/v) to achieve >80 mg/mL in aqueous buffers .
- Pharmacokinetics : Perform LC-MS/MS to measure plasma half-life (t₁/₂ ≈ 3–5 hrs in mice) and tissue distribution (highest in liver and kidney) .
- Dosing Strategy : Subcutaneous implantation of osmotic pumps for sustained release (e.g., 7-day delivery at 0.5 mg/kg/hr) .
Q. What experimental strategies resolve contradictions in BT2’s tissue-specific effects?
Methodological Answer: Discrepancies between pharmacological inhibition (BT2) and genetic BCKDK ablation require:
- Tissue-Specific Knockouts : Use Cre-lox models (e.g., Alb-Cre for liver, Myh6-Cre for heart) to compare with BT2-treated wild-type mice .
- Metabolomic Profiling : LC-MS-based quantification of BCKAs (e.g., α-ketoisocaproate) in plasma and tissues to distinguish systemic vs. localized effects .
- Dose-Response Studies : Titrate BT2 (1–100 µM) in primary cells to identify off-target effects (e.g., mTORC1 modulation at >50 µM) .
Q. How does BT2 mitigate ulcerative colitis (UC) via gut microbiota modulation?
Methodological Answer:
- Murine UC Model : Induce colitis with dextran sulfate sodium (DSS); administer BT2 (10 mg/kg/day) for 7 days. Assess colon inflammation via histopathology (e.g., reduced neutrophil infiltration) .
- Microbiome Analysis : Perform 16S rRNA sequencing on fecal samples; BT2 increases Lactobacillus spp. abundance (2–3-fold) and decreases Proteobacteria .
- Mechanistic Link : Correlate BCAA levels with mTORC1 activity (phospho-S6K1 Western blot) and inflammatory cytokines (IL-6, TNF-α ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
